

3-Bromocyclobutane-1-carboxylic acid physicochemical properties

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Compound of Interest

Compound Name: 3-Bromocyclobutane-1-carboxylic acid

Cat. No.: B3419184

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<An In-depth Technical Guide to **3-Bromocyclobutane-1-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclobutane-1-carboxylic acid is a halogenated cycloalkane carboxylic acid that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with the reactive bromine atom and the versatile carboxylic acid functional group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The stereochemistry of the molecule, existing as cis and trans isomers, further adds to its utility, allowing for the fine-tuning of molecular architecture in drug design. This guide provides a comprehensive overview of the physicochemical properties of **3-Bromocyclobutane-1-carboxylic acid**, detailed experimental protocols for their determination, and insights into its handling and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. The properties of **3-Bromocyclobutane-1-carboxylic acid** are summarized in the table below.

Property	Value	Source
Molecular Formula	C5H7BrO2	PubChem[1]
Molecular Weight	179.01 g/mol	PubChem[1]
CAS Number	1378752-12-5	PubChem[1]
Appearance	White to off-white solid	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.	
pKa	Estimated to be in the range of 4-5, typical for carboxylic acids.[2][3]	
XlogP	1.1	PubChem[1]

Structural Elucidation and Spectral Data

The structural confirmation of **3-Bromocyclobutane-1-carboxylic acid** relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy is expected to show signals corresponding to the cyclobutane ring protons and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region (10-13 ppm) and can be concentration-dependent. [4] The protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other.
 - ^{13}C NMR spectroscopy will show distinct signals for the carbonyl carbon of the carboxylic acid (typically 165-185 ppm), the two carbons of the cyclobutane ring bonded to the bromine and the carboxylic acid, and the remaining two carbons of the ring.[4]

- Infrared (IR) Spectroscopy: The IR spectrum of **3-Bromocyclobutane-1-carboxylic acid** will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm^{-1} . A strong C=O stretching vibration from the carbonyl group will be observed between 1710 and 1760 cm^{-1} .^[4]
- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (^{19}Br and ^{81}Br in approximately a 1:1 ratio).^[5]

Experimental Protocols

Determination of Solubility

The solubility of **3-Bromocyclobutane-1-carboxylic acid** in various solvents can be determined qualitatively and quantitatively.

Qualitative Solubility Determination

Objective: To quickly assess the solubility of the compound in a range of common laboratory solvents.

Methodology:

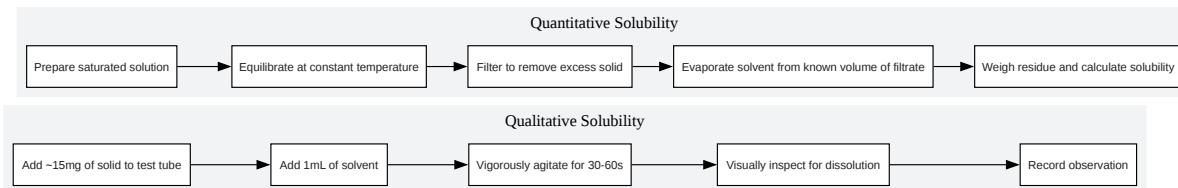
- Place a small amount (approximately 10-20 mg) of **3-Bromocyclobutane-1-carboxylic acid** into a series of labeled test tubes.
- To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) in a stepwise manner.^[6]
- After each addition of solvent, vigorously agitate the test tube for 30-60 seconds.^{[6][7]}
- Visually inspect the solution for the complete dissolution of the solid.
- Record the compound as soluble, partially soluble, or insoluble in each solvent.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility of the compound in a specific solvent at a given temperature.

Methodology:

- Prepare a saturated solution of **3-Bromocyclobutane-1-carboxylic acid** in the desired solvent by adding an excess of the solid to a known volume of the solvent in a sealed container.
- Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Carefully filter the saturated solution to remove any undissolved solid.
- Accurately transfer a known volume of the clear filtrate to a pre-weighed container.
- Evaporate the solvent completely under reduced pressure or in a fume hood.
- Weigh the container with the dried solute.
- Calculate the solubility in g/L or mol/L.



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Caption: Workflow for solubility determination.

Determination of pKa

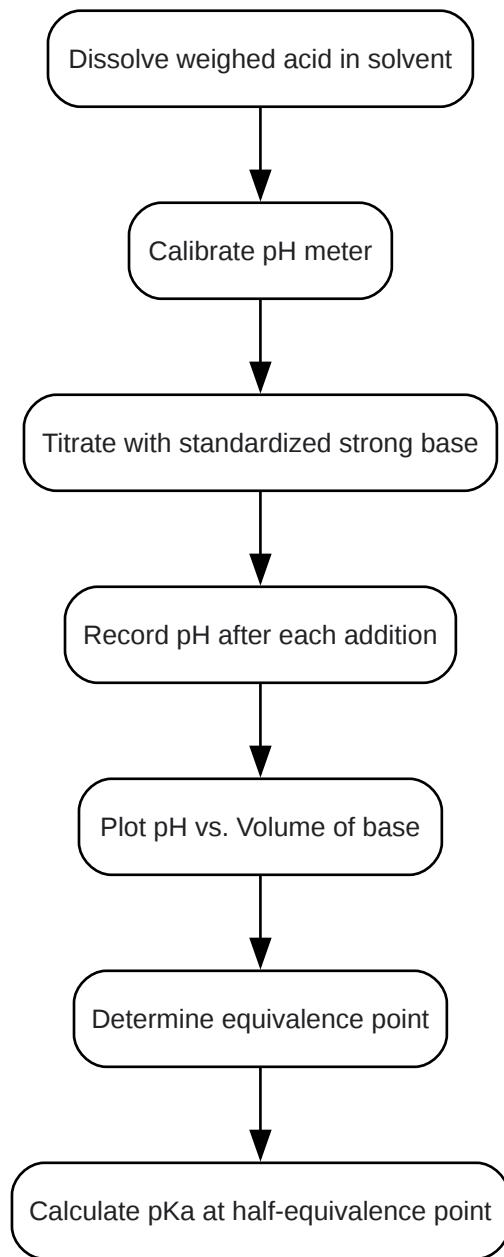
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a carboxylic acid at different pH values.

Potentiometric Titration

Objective: To determine the pKa of **3-Bromocyclobutane-1-carboxylic acid** by titration with a standard base.

Methodology:

- Accurately weigh a sample of **3-Bromocyclobutane-1-carboxylic acid** and dissolve it in a known volume of deionized water or a suitable co-solvent if water solubility is low.[\[8\]](#)
- Calibrate a pH meter using standard buffer solutions.
- Immerse the pH electrode in the solution of the acid.
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[\[8\]](#)
- Record the pH of the solution after each addition of the base.
- Plot the pH of the solution as a function of the volume of base added.
- The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
[\[8\]](#)



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Caption: Potentiometric titration workflow for pKa determination.

Safety and Handling

3-Bromocyclobutane-1-carboxylic acid should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.^[9] It is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.^[1]

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles are mandatory.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
- Skin Protection: A lab coat should be worn to prevent skin contact.

Handling Procedures:

- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.
- Store in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Drug Discovery and Development

The unique structural features of **3-Bromocyclobutane-1-carboxylic acid** make it an attractive building block in drug discovery. The cyclobutane ring provides a rigid scaffold that can be used to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to biological targets. The carboxylic acid moiety is a common functional group in many drugs and can participate in important interactions with biological receptors.[\[10\]](#) [\[11\]](#) Furthermore, the bromine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

Conclusion

3-Bromocyclobutane-1-carboxylic acid is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties, coupled with safe handling practices, is essential for its successful application in the laboratory. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize this compound and explore its utility in the development of novel molecules with desired biological activities.

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